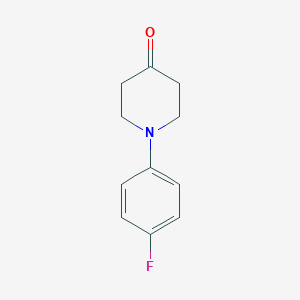

1-(4-Fluorophenyl)piperidin-4-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-fluorophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYMDXQWTWIJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345672 | |

| Record name | 1-(4-fluorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116247-98-4 | |

| Record name | 1-(4-fluorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)-4-PIPERIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Fluorophenyl Piperidin 4 One and Its Derivatives

Established Synthetic Pathways to 1-(4-Fluorophenyl)piperidin-4-one

The construction of the this compound core can be achieved through several reliable methods. These approaches often focus on building the piperidin-4-one ring system with the concomitant or subsequent introduction of the 4-fluorophenyl group at the nitrogen atom.

Multi-component Reactions for Piperidin-4-one Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like piperidin-4-ones in a single step. scispace.com The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR that combines an aldehyde, a β-ketoester, and an amine (or ammonia) to form the piperidone ring. wikipedia.org This reaction and its modern variants are powerful tools for generating substituted piperidin-4-ones. wikipedia.org

A notable four-component reaction involves the combination of an aldehyde, an amine equivalent, an acyl chloride, and a dienophile to produce highly functionalized piperidones. researchgate.net This method allows for significant diversity in the final product by varying the starting materials. researchgate.net For instance, the reaction of an aldehyde, lithium hexamethyldisilazide (LiHMDS), propionyl chloride, and a dienophile can generate complex piperidone structures in a one-pot fashion. researchgate.net Another approach utilizes the condensation of aromatic aldehydes, anilines, and β-ketoesters, catalyzed by sodium lauryl sulfate (B86663) (SLS) in water, providing an environmentally friendly route to highly substituted piperidines. scispace.com

The table below summarizes key aspects of multi-component reactions for piperidin-4-one synthesis.

| Reaction Type | Reactants | Key Features |

| Petrenko-Kritschenko | Aldehyde, β-ketoacid derivative, ammonia/primary amine | Classic multicomponent reaction for 4-piperidone (B1582916) synthesis. wikipedia.org |

| Four-Component | Aldehyde, amine equivalent, acyl chloride, dienophile | Allows for high skeletal, functional, and stereochemical diversity. researchgate.net |

| SLS-Catalyzed | Aromatic aldehydes, anilines, β-ketoesters | Green synthesis in water at room temperature. scispace.com |

One-Pot Synthetic Strategies

One-pot syntheses are highly valued for their efficiency, as they reduce the need for purification of intermediates, saving time and resources. Several one-pot methods for the synthesis of piperidin-4-ones have been developed.

One such strategy involves the reaction of diketene (B1670635) with a tosyl imine in the presence of titanium tetrachloride (TiCl₄) and methanol, followed by the addition of an aldehyde. This process yields 2,6-disubstituted nonsymmetrical piperid-4-ones. acs.orgnih.gov Another efficient one-pot synthesis of highly substituted piperidines involves the reaction of aromatic aldehydes, anilines, and β-ketoesters catalyzed by sodium lauryl sulfate (SLS) in water. scispace.com This method is advantageous due to its mild reaction conditions and the use of an inexpensive and recyclable catalyst. scispace.com

Furthermore, a one-pot, two-step radiosynthesis of a piperazine-containing compound, [¹⁸F]FEt-PPZ, highlights the utility of one-pot procedures in creating complex molecules for applications such as medical imaging. researchgate.net This process demonstrates the efficiency of combining multiple synthetic steps without isolating intermediates. researchgate.net

Role of Catalysis in Synthesis

Catalysis plays a pivotal role in the synthesis of piperidin-4-ones, enabling milder reaction conditions, higher yields, and improved selectivity.

Palladium-catalyzed hydrogenation is a common method for the synthesis of piperidines from their corresponding pyridine (B92270) precursors. nih.gov For instance, the hydrogenation of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (B65446) using a palladium hydroxide (B78521) catalyst (Pd(OH)₂) effectively yields 4-(4-fluorophenyl)piperidine. chemicalbook.com This method is also crucial in the final debenzylation step of some synthetic routes to introduce the N-H functionality for further derivatization. researchgate.net

Organocatalysis has also emerged as a powerful tool in piperidine (B6355638) synthesis. Organocatalysts can be used to promote enantioselective approaches to polysubstituted tetrahydropyridines and piperidines. acs.org The use of environmentally friendly catalysts like sodium lauryl sulfate (SLS) in water for the one-pot synthesis of highly substituted piperidines demonstrates a green chemistry approach. scispace.com

Other metal catalysts , such as those based on rhodium and gold, have also been employed. Rhodium catalysts are effective for the hydrogenation of pyridine derivatives, sometimes in combination with other reactions like Suzuki-Miyaura coupling in a one-pot sequence. nih.gov Gold catalysis has been utilized in a formal [4+2] synthesis of piperidin-4-ones from secondary amines and 3-butynyl halides/tosylates. acs.org

The following table provides examples of catalysts used in piperidin-4-one synthesis.

| Catalyst Type | Example Catalyst | Application |

| Palladium | Pd(OH)₂, Pd/C | Hydrogenation of pyridines and tetrahydropyridines, debenzylation. nih.govchemicalbook.comresearchgate.net |

| Organocatalyst | Sodium Lauryl Sulfate (SLS) | One-pot multi-component synthesis of piperidines in water. scispace.com |

| Rhodium | Rhodium(I) complexes | Hydrogenation of pyridine derivatives. nih.gov |

| Gold | Ph₃PAuNTf₂ | Formal [4+2] synthesis of piperidin-4-ones. acs.org |

Specific Reaction Conditions and Reagents

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. chemrevlett.comnih.gov This reaction typically involves the condensation of an aldehyde, a ketone (or a compound with an active methylene (B1212753) group), and an amine or ammonia. chemrevlett.com For the synthesis of 2,6-disubstituted piperidin-4-ones, an aromatic aldehyde, a ketone like ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) are often used in an ethanol (B145695) medium. chemrevlett.com The reaction is a classic example of a one-pot procedure that efficiently constructs the piperidone ring. nih.gov

The Dieckmann condensation is another key reaction, often used in a sequence starting with the addition of a primary amine to two moles of an α,β-unsaturated ester, followed by cyclization, hydrolysis, and decarboxylation to yield a 4-piperidone. dtic.mil

The choice of reagents and reaction conditions is critical for the success of these syntheses. For example, in the synthesis of this compound itself, a common route involves the reductive amination of N-Boc-piperidin-4-one with 4-fluoroaniline, followed by deprotection and subsequent N-arylation if necessary. nih.gov

Synthesis of Advanced this compound Derivatives

The core structure of this compound can be further elaborated to create a diverse range of derivatives with potentially enhanced biological activities. This is typically achieved through modifications of the existing functional groups.

Derivatization via Functional Group Modifications

Acylation: The nitrogen atom of the piperidine ring is a common site for acylation. For instance, N-acylation of anilino-esters derived from piperidone precursors with propionyl chloride is a key step in the synthesis of certain fentanyl analogues. researchgate.net Similarly, N-acyl derivatives of 3-isopropyl-2,6-bis(2'-furyl)piperidin-4-ones have been synthesized and characterized. chemrevlett.com

Alkylation: Alkylation at the nitrogen or other positions of the piperidine ring can introduce new substituents. For example, N-alkylation of piperidines is a common strategy to introduce various groups. dtic.mil Reductive amination of piperidin-4-ones with anilines is a method to introduce aryl-amino substituents at the 4-position, which can then be further modified. nih.gov

Reduction: The ketone group at the 4-position of the piperidine ring is a versatile handle for further modifications. Reduction of the ketone to a hydroxyl group provides access to 4-hydroxypiperidine (B117109) derivatives. google.com This reduction can be achieved using various reducing agents. For example, the reduction of N-acyl-2,3-dihydro-4-pyridones to 4-piperidones can be accomplished using zinc and acetic acid. organic-chemistry.org Subsequent reduction of the lactam group can lead to cis-configured 2,4-disubstituted piperidines. mdpi.com

The table below outlines common functional group modifications for derivatization.

| Modification | Reagent/Reaction Type | Resulting Derivative |

| Acylation | Propionyl chloride | N-Acyl piperidine derivatives. researchgate.net |

| Alkylation | Alkyl halides, Reductive amination | N-Alkyl or C-Alkyl piperidine derivatives. dtic.milnih.gov |

| Reduction | Zinc/Acetic acid, NaBH₄ | 4-Hydroxypiperidine derivatives, fully reduced piperidines. google.comorganic-chemistry.org |

Synthesis of N-substituted Piperidin-4-one Analogues

The synthesis of N-substituted 4-piperidone analogues is a cornerstone of medicinal chemistry, providing access to a vast array of compounds. The piperidine moiety is a common feature in numerous bioactive natural products and marketed drugs. kcl.ac.uk Consequently, developing diverse methods to synthesize these scaffolds is of significant interest.

One-pot methodologies offer an efficient route to N-substituted 4-piperidones. A notable example involves a manganese dioxide-mediated oxidation-cyclisation of divinyl ketones, which yields a variety of N-substituted 4-piperidones in moderate to good yields. kcl.ac.uk Another versatile approach is the Mannich condensation reaction, which utilizes substituted aromatic aldehydes, a ketone, and an amine source like ammonium acetate to produce the piperidone core. chemrevlett.com

Alternative strategies include a single-stage synthesis of N-benzoyl-4-piperidone-3-carboxylates from benzamide (B126) and an appropriate alkyl acrylate. rsc.org These esters can then be converted directly into N-benzoyl-4-piperidone. rsc.org Furthermore, a method starting from 1,5-dichloro-3-pentanone and a suitable primary amine provides a direct ring-closing reaction to form N-substituted-4-piperidones. google.com This method is advantageous due to its use of readily available starting materials and mild reaction conditions. google.com

The N-substituent can be further modified to create diverse analogues. For instance, N-Acryloyl-3,5-bis(ylidene)-4-piperidones can be synthesized through the reaction of 4-piperidone hydrate (B1144303) hydrochloride with an appropriate aldehyde, followed by a reaction with acryloyl chloride. nih.gov Similarly, 4-piperidone-1-carboxamides are accessible via the reaction of an isocyanate with an N-unsubstituted 3,5-diylidene-4-piperidine. nih.gov

| Synthetic Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| One-pot Oxidation-Cyclisation | Divinyl ketone, Primary amine | Mediated by Manganese dioxide (MnO2); forms diverse N-substituted 4-piperidones. | kcl.ac.uk |

| Mannich Condensation | Aromatic aldehyde, Ketone (e.g., ethyl methyl ketone), Ammonium acetate | Classic method for synthesizing substituted 4-piperidones. | chemrevlett.com |

| Ring Closing Reaction | 1,5-dichloro-3-pentanone, Primary amine | Utilizes readily available materials under mild conditions. | google.com |

| Acylation/Condensation | 4-piperidone hydrate hydrochloride, Aldehyde, Acryloyl chloride | Produces N-Acryloyl-3,5-bis(ylidene)-4-piperidones. | nih.gov |

| Isocyanate Reaction | N-unsubstituted 3,5-diylidene-4-piperidine, Isocyanate | Forms 4-piperidone-1-carboxamides. | nih.gov |

Formation of Spiropiperidine Systems

Spiropiperidines, which feature a spirocyclic junction at one of the piperidine ring's carbons, have gained popularity in drug discovery as they introduce three-dimensional complexity into molecular scaffolds. nih.gov The formation of these systems often utilizes a pre-existing piperidine ring, such as this compound, as a synthon. researchgate.net

A common strategy involves the reaction of the ketone at the C-4 position of the piperidone. For example, azomethine ylides can undergo a cycloaddition reaction with 3-arylidene-4-piperidones (derived from 4-piperidones) to yield spiro-heterocycles. nih.gov Another prominent method is the synthesis of spiropiperidine hydantoins. This can be achieved by reacting an N-Boc protected piperidone with potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3), resulting in the formation of a spirocyclic hydantoin (B18101) structure. whiterose.ac.uk

The Curtius rearrangement is another powerful tool for constructing spiropiperidine systems. Treatment of an N-protected piperidone derivative with diphenylphosphoryl azide (B81097) (DPPA) can induce a Curtius rearrangement to form an isocyanate. whiterose.ac.uk This intermediate can then be trapped, for instance, by a lithiated pyrazole (B372694) to yield a spirolactam or intramolecularly by an alcohol to furnish a spirocyclic carbonate. whiterose.ac.uk

| Spirocyclic System | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Spiro-pyrrolidine/oxindole | 1,3-Dipolar Cycloaddition | Azomethine ylide (from isatin (B1672199) and an amino acid) | nih.gov |

| Spiropiperidine Hydantoin | Bucherer-Bergs Reaction | Potassium cyanide (KCN), Ammonium carbonate ((NH4)2CO3) | whiterose.ac.uk |

| Spirolactam | Curtius Rearrangement / Nucleophilic Addition | Diphenylphosphoryl azide (DPPA), Lithiated pyrazole | whiterose.ac.uk |

| Spirocyclic Carbonate | Intramolecular Curtius Rearrangement | Diphenylphosphoryl azide (DPPA) followed by intramolecular alcohol trap | whiterose.ac.uk |

Stereoselective Synthesis Approaches

Controlling the stereochemistry of piperidine derivatives is crucial, as different stereoisomers can exhibit vastly different biological activities. Stereoselective synthesis aims to produce a specific isomer in high yield.

One approach to achieving stereoselectivity involves using a chiral auxiliary. For instance, employing S-α-phenylethylamine as the primary amine in aza-Michael cyclization reactions affords separable, diastereomeric 4-piperidone products with defined stereochemistry at the C-2 position of the piperidine ring. kcl.ac.uk

Another strategy focuses on the stereoselective functionalization of the piperidone ring. A Wittig reaction performed on an N-protected piperidin-4-one can yield a mixture of cis and trans isomers of a C-4 substituted piperidine. acs.org These geometric isomers can often be separated by column chromatography. acs.org Subsequent reactions on these separated isomers allow for the synthesis of stereochemically pure final products. This approach has been used to create analogues that can selectively inhibit monoamine oxidase (MAO) isoforms, where the cis and trans configurations of a double bond dictate the selectivity for either MAO-A or MAO-B. acs.org

The development of these methods is critical for probing the structure-activity relationships of biologically active molecules, where the three-dimensional arrangement of atoms is paramount. acs.org

Synthesis of Hybrid Heterocyclic Molecules Incorporating the 1-(4-Fluorophenyl)piperazine (B120373) Skeleton

The concept of molecular hybridization, which combines two or more pharmacophoric units, is a valuable strategy in drug design to enhance biological affinity and optimize pharmacokinetic properties. nih.gov Molecules incorporating the 1-(4-fluorophenyl)piperazine moiety are of particular interest.

A general synthetic pathway to these hybrid molecules starts with 1-(4-fluorophenyl)piperazine. researchgate.net This starting material can be elaborated through a multi-step sequence. For example, it can be converted into a hydrazide, which then serves as a versatile intermediate. researchgate.net Reaction of the hydrazide with carbon disulfide can generate a 1,3,4-oxadiazole (B1194373) ring, while treatment with ethyl bromoacetate (B1195939) can lead to a 4-oxo-2-thioxo-1,3-thiazolidine derivative. researchgate.net

Further diversification can be achieved through multicomponent reactions. A four-component condensation involving the hydrazide intermediate, an aldehyde, and a source of sulfur can produce 4-oxo-2-thioxo-1,3-thiazolidinglycinamides. researchgate.net Similarly, Mannich reactions are employed to link the core piperazine (B1678402) structure to other heterocyclic systems. For example, bergenin, a natural product, can be electrophilically substituted at its C-7 position with various N-substituted piperazines in the presence of formaldehyde (B43269) to create novel hybrid molecules. nih.govrsc.org These convergent synthetic methods allow for the preparation of diverse libraries of compounds for biological screening. rsc.orgmdpi.com

| Hybrid Heterocycle Type | Synthetic Strategy | Key Intermediate | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole hybrid | Reaction with carbon disulfide | Hydrazide derived from 1-(4-fluorophenyl)piperazine | researchgate.net |

| Thiazolidine hybrid | Reaction with ethyl bromoacetate | Hydrazide derived from 1-(4-fluorophenyl)piperazine | researchgate.net |

| Thiazolidinglycinamide hybrid | Four-component condensation | Hydrazide, aldehyde | researchgate.net |

| Bergenin-piperazine hybrid | Mannich reaction | Bergenin, formaldehyde, N-substituted piperazine | nih.govrsc.org |

Advanced Spectroscopic and Computational Analysis of 1 4 Fluorophenyl Piperidin 4 One Structures

Conformational Analysis of the Piperidine (B6355638) Ring (e.g., Chair Conformation)

The six-membered piperidine ring is a fundamental structural feature of 1-(4-Fluorophenyl)piperidin-4-one. The flexibility of this ring allows it to adopt several conformations, with the chair form being the most stable and prevalent. In related piperidin-4-one structures, the piperidine ring consistently adopts a chair conformation. iucr.orgnih.govnih.gov This conformation minimizes steric strain and torsional strain, providing the most energetically favorable arrangement of the atoms.

The chair conformation of the piperidine ring in these structures is a critical determinant of their molecular geometry and, consequently, their biological activity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. DFT studies on this compound and its analogs have provided valuable insights into their geometry, reactivity, and spectroscopic behavior. iucr.orgnih.gov

DFT calculations, often employing the B3LYP functional with various basis sets, are used to optimize the molecular geometry of piperidin-4-one derivatives. iucr.orgnanobioletters.com These calculations provide theoretical predictions of bond lengths, bond angles, and dihedral angles. The optimized structures are then compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model.

For example, in a study of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the geometry-optimized calculations were found to be in good agreement with the experimentally determined solid-state structure. iucr.org Similarly, for (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, a good correlation was observed between the calculated and experimental structural parameters. scielo.org.za These comparisons help in understanding the subtle structural variations and the influence of intermolecular interactions in the crystalline state.

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for a Piperidin-4-one Derivative

| Bond | Experimental | Calculated (B3LYP) |

|---|---|---|

| C-C (aromatic) | 1.39-1.44 | 1.388 |

| C-N | 1.35-1.43 | 1.478 |

| C-F | 1.39 | 1.39 |

Data derived from studies on related fluorophenyl-containing heterocyclic compounds. nanobioletters.comniscpr.res.in

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that determine a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter that relates to the molecule's stability and its electronic absorption characteristics. schrodinger.comemerginginvestigators.org

A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. emerginginvestigators.org DFT calculations are widely used to determine the energies of these orbitals and the corresponding energy gap. schrodinger.com This calculated energy gap can be correlated with the experimental UV-Vis absorption spectra, as the lowest energy electronic transition often corresponds to the excitation of an electron from the HOMO to the LUMO. schrodinger.comnih.govsapub.org

In a study on 2,4-dichloro-5-nitropyrimidine, the HOMO-LUMO energy gap was used to explain the charge transfer interactions within the molecule. nih.gov Similarly, for 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, TD-DFT calculations of the electronic spectral properties were in good agreement with experimental UV-Visible data. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Representative Piperidin-4-one Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -4.64 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 2.75 |

Values are illustrative and based on DFT calculations of similar heterocyclic systems. sapub.org

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds. wikipedia.orgmpg.de It provides a localized picture of the electron density, allowing for the investigation of charge transfer and hyperconjugative interactions. scielo.org.za

NBO analysis can identify donor-acceptor interactions, which are crucial for understanding the stabilization of molecular conformations and the nature of chemical bonds. wikipedia.org These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

This analysis helps in understanding the electronic delocalization and the resonance effects within the molecule, providing a deeper insight into its electronic structure and reactivity. wisc.eduwisc.edu

Computational chemistry plays a vital role in understanding reaction mechanisms by allowing for the calculation of reaction energies and the characterization of transition states. While specific data for this compound is not detailed in the provided context, the principles of such assessments are well-established.

DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of transition states. This information is invaluable for predicting reaction kinetics and understanding the factors that control the reaction's outcome.

Hirshfeld Surface Analysis and Crystal Packing Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. iucr.orgnih.gov By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts.

This analysis, often presented in conjunction with 2D fingerprint plots, provides a detailed picture of the crystal packing. iucr.orgnih.gov For piperidin-4-one derivatives, Hirshfeld surface analysis has revealed the significance of various interactions, including H···H, C-H···O, C-H···F, and π-π stacking interactions, in stabilizing the crystal structure. iucr.orgnih.govnih.gov

For instance, in the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, Hirshfeld analysis showed that H···H contacts were the most significant contribution to the crystal packing, followed by H···C/C···H, H···F/F···H, and H···O/O···H contacts. iucr.org In another example, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, weak C—H⋯O interactions were found to link the molecules into infinite chains. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Piperidin-4-one

| Contact Type | Contribution (%) |

|---|---|

| H···H | 53.3 |

| H···C/C···H | 19.1 |

| H···F/F···H | 15.7 |

| H···O/O···H | 7.7 |

Data from a study on 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. iucr.org

Analysis of Intermolecular Hydrogen Bonding and C-H...π Interactions

The presence of a fluorophenyl group introduces the possibility of C—H⋯π interactions, where a hydrogen atom from one molecule interacts with the π-electron system of the aromatic ring of an adjacent molecule. unipr.itrsc.org These interactions, although weaker than classical hydrogen bonds, contribute to the stability of the three-dimensional crystal lattice. unipr.itrsc.org The specific geometry and prevalence of these interactions are crucial in determining the supramolecular assembly.

Quantitative Contributions of Atomic Contacts to Crystal Packing

Hirshfeld surface analysis is a powerful tool for quantifying the various intermolecular contacts that contribute to the crystal packing. This analysis allows for the visualization and quantification of the percentage contribution of different atomic contacts to the total Hirshfeld surface area. In analogous piperidin-4-one structures, H⋯H contacts typically make the most significant contribution to the crystal packing, often accounting for over 50% of the interactions. iucr.org

Other significant contacts include H⋯C/C⋯H and H⋯F/F⋯H interactions, highlighting the importance of the fluorophenyl group in directing the crystal packing. iucr.org The contribution of H⋯O/O⋯H contacts is also notable, corresponding to the presence of hydrogen bonding. iucr.org

A representative breakdown of atomic contact contributions from a related piperidin-4-one derivative is presented in the table below:

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 53.3 |

| H⋯C/C⋯H | 19.1 |

| H⋯F/F⋯H | 15.7 |

| H⋯O/O⋯H | 7.7 |

This quantitative data underscores the complex interplay of various weak interactions in stabilizing the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, including this compound. jchps.comslideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule. jchps.comslideshare.net

In the ¹H NMR spectrum, the signals corresponding to the protons of the piperidine ring typically appear as multiplets in the aliphatic region. The protons on the fluorophenyl ring will resonate in the aromatic region of the spectrum. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the piperidin-4-one ring is characteristically found at a downfield chemical shift. The carbons of the fluorophenyl ring will show distinct signals, with their chemical shifts influenced by the fluorine substituent. rsc.orgrsc.org

The following tables summarize typical chemical shift ranges for the key structural components of this compound, based on data from related compounds.

¹H NMR Chemical Shifts

| Proton Type | Chemical Shift (ppm) |

|---|---|

| Piperidine Ring Protons | ~2.0 - 4.0 |

| Fluorophenyl Ring Protons | ~6.9 - 7.5 |

¹³C NMR Chemical Shifts

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Piperidine Ring Carbons | ~40 - 60 |

| Carbonyl Carbon (C=O) | ~208 |

| Fluorophenyl Ring Carbons | ~115 - 160 |

These spectroscopic data, in conjunction with computational studies, provide a comprehensive picture of the molecular structure and intermolecular interactions of this compound.

Chemical Reactivity and Reaction Mechanisms of 1 4 Fluorophenyl Piperidin 4 One

Reactivity of the Piperidin-4-one Moiety

The core reactivity of 1-(4-fluorophenyl)piperidin-4-one resides in its piperidin-4-one structure. This portion of the molecule contains a ketone functional group within a six-membered saturated heterocyclic ring. The carbonyl group is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. Various nucleophiles can add to the electrophilic carbonyl carbon, leading to a wide array of functionalized piperidine (B6355638) derivatives.

Furthermore, the protons on the carbons alpha to the carbonyl group (positions 3 and 5) exhibit enhanced acidity due to the electron-withdrawing effect of the ketone. This allows for the formation of enolates under basic conditions, which can then participate in a range of reactions, including alkylations, aldol (B89426) condensations, and other carbon-carbon bond-forming transformations. The nitrogen atom in the piperidine ring also influences the reactivity, capable of participating in reactions and affecting the stereochemical outcome of transformations at the ketone.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions involving derivatives of this compound are a powerful strategy for the synthesis of more complex, polycyclic heterocyclic systems. These reactions often leverage the inherent reactivity of the piperidin-4-one moiety to form new rings. For instance, a substituent attached to the nitrogen or at another position on the piperidine ring can be designed to react with the carbonyl group or the enolate.

An example of this is the acid-catalyzed intramolecular cyclization of N-protected 4,4-disubstituted 1,4-dihydropyridines, which can be seen as precursors to piperidin-4-one systems. researchgate.net These reactions can proceed through the formation of N-acyliminium ions that undergo electrophilic aromatic substitution, leading to benzomorphan (B1203429) structures. researchgate.net Similarly, intramolecular aza-Michael reactions of conjugated amides bearing a remote α,β-unsaturated ketone moiety have been used to create fluorinated indolizidinone derivatives, showcasing a pathway to bicyclic structures from related acyclic precursors. nih.gov

Base-Catalyzed Reactions and Rearrangements of N-chloro-piperidines

While specific data on base-catalyzed reactions of N-chloro-1-(4-fluorophenyl)piperidin-4-one is not prevalent in the provided results, the general reactivity of N-chloro-piperidines can be inferred. The N-Cl bond can be a source of electrophilic chlorine or can generate nitrogen-centered radicals. Base-catalyzed reactions could potentially lead to elimination reactions, forming enamines, or rearrangements. The presence of the electron-withdrawing 4-fluorophenyl group would likely influence the stability of intermediates and the course of these reactions.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines, and this compound is an ideal substrate for this transformation. organic-chemistry.orgresearchgate.net This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction to the corresponding amine.

A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option. researchgate.net This method allows for the introduction of a new amino substituent at the 4-position of the piperidine ring, leading to the formation of N,N'-disubstituted piperidin-4-amines. For example, the reaction of this compound with a primary or secondary amine in the presence of a suitable reducing agent would yield the corresponding 4-amino-1-(4-fluorophenyl)piperidine derivative. The choice of the amine and reducing agent can be tailored to achieve specific synthetic goals and tolerate various functional groups. organic-chemistry.org

| Reactant | Reagent | Product | Reference |

| This compound | Primary/Secondary Amine, Sodium Triacetoxyborohydride | 4-Amino-1-(4-fluorophenyl)piperidine | researchgate.net |

| Aldehydes/Ketones | Amines, Hantzsch Ester | Secondary/Tertiary Amines | researchgate.net |

Oxidative Amination of Alkenes to Form Substituted Piperidines

The synthesis of substituted piperidines, including structures related to this compound, can be achieved through the oxidative amination of alkenes. nih.gov This strategy involves the simultaneous formation of a carbon-nitrogen and a carbon-oxygen or another carbon-heteroatom bond across a double bond. While direct synthesis of this compound via this method is not explicitly detailed, the principles can be applied to create substituted piperidine rings.

For instance, intramolecular oxidative amination of unactivated alkenes can lead to the formation of various nitrogen heterocycles. nih.gov Metal-free, iodoarene-catalyzed oxyamination of unactivated alkenes has been reported to produce N-bistosyl-substituted 5-imino-2-tetrahydrofuranyl methanamine derivatives, highlighting the potential for difunctionalization of alkenes to build complex heterocyclic motifs. pku.edu.cn These methods provide a pathway to piperidine derivatives that could be further transformed into piperidin-4-ones.

Radical-Mediated Cyclization Approaches

Radical-mediated cyclization reactions offer a powerful tool for the construction of piperidine rings from acyclic precursors. acs.orgnih.gov These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond, forming the heterocyclic ring. This approach is particularly useful for creating substituted piperidines with high levels of stereocontrol. acs.orgnih.gov

For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters is a known method for synthesizing 2,4,5-trisubstituted piperidines. acs.orgnih.gov While not a direct synthesis of this compound, this methodology demonstrates the feasibility of constructing the piperidine core through radical pathways. The substituents on the acyclic precursor can be chosen to ultimately lead to the desired 1,4-disubstituted piperidin-4-one structure after further synthetic manipulations.

| Reaction Type | Key Features | Product | Reference |

| 6-exo Radical Cyclization | Stabilized radicals, α,β-unsaturated esters | 2,4,5-Trisubstituted Piperidines | acs.orgnih.gov |

| Radical Borylation/Cyclization | 1,6-enynes, boryl radical | Borylated Piperidines | thieme-connect.com |

Hydrogenation and Hydrosilylation of Piperidine Precursors

The synthesis of this compound and its derivatives can also be approached through the reduction of unsaturated precursors, such as pyridines or dihydropyridines. Catalytic hydrogenation is a common method for the reduction of the pyridine (B92270) ring to a piperidine. vt.eduscholaris.ca The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation. scholaris.ca

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is another valuable reduction technique. sigmaaldrich.comnih.gov This reaction can be used to reduce alkyne or alkene precursors to vinylsilanes or alkylsilanes, which can then be further functionalized. sigmaaldrich.com For instance, intramolecular hydrosilylation of a suitably functionalized alkyne could be employed to construct the piperidine ring, followed by oxidation to install the ketone functionality.

| Reaction | Substrate | Catalyst | Product | Reference |

| Hydrogenation | Pyridine | γ-Mo2N | Piperidine | scholaris.ca |

| Hydrosilylation | Internal Alkynes | [Cp*Ru(MeCN)3]PF6 | Z-Vinylsilanes | sigmaaldrich.com |

Medicinal Chemistry and Pharmacological Applications of 1 4 Fluorophenyl Piperidin 4 One Derivatives

Role as a Key Intermediate in Pharmaceutical Development

The compound 1-(4-fluorophenyl)piperidin-4-one is a versatile and crucial building block in the field of pharmaceutical research and development. chemimpex.com Its unique chemical structure serves as a key intermediate in the synthesis of a wide array of bioactive molecules and novel therapeutic agents. chemimpex.com The piperidin-4-one core is a recognized pharmacophore that can be strategically modified to enhance interactions with biological receptors, leading to improved therapeutic profiles. nih.gov This has led to a renewed interest in piperidin-4-one derivatives in medicinal chemistry for the development of new drugs. nih.gov

Synthesis of Novel Therapeutic Agents

The chemical reactivity of this compound makes it a valuable precursor for creating diverse classes of therapeutic agents. chemimpex.com The piperidone scaffold is a common feature in many clinically significant drugs. wikipedia.org For instance, derivatives of 4-piperidone (B1582916) are used in the synthesis of complex alkaloids. wikipedia.org The synthesis of various bioactive compounds often starts from N-substituted piperidin-4-ones. For example, reductive amination of N-Boc-piperidin-4-one is a key step in the synthesis of 1,4-disubstituted piperidine (B6355638) derivatives with antimalarial activity. nih.gov Similarly, the synthesis of the antipsychotic drug lumateperone (B1672687) involves the N-alkylation of a piperazine (B1678402) intermediate with 4-chloro-1-(4-fluorophenyl)butan-1-one, a structurally related ketone. nih.gov

The versatility of the piperidin-4-one nucleus allows for its incorporation into a variety of heterocyclic systems with a broad range of pharmacological activities, including anticancer, anti-HIV, anticonvulsant, and antimicrobial properties. nih.gov

Development of Analgesics and Antidepressants

A significant application of this compound as an intermediate is in the development of analgesics and antidepressants. chemimpex.com The 4-anilinopiperidine scaffold, which can be derived from 4-piperidone intermediates, is a well-established pharmacophore for potent opioid analgesics, including fentanyl and its analogues. nih.gov The synthesis of these analgesics often involves the elaboration of the piperidine ring to introduce substituents critical for analgesic activity. nih.gov For example, the incorporation of a 4-phenylpiperidine (B165713) moiety into 4-anilidopiperidines has led to a new class of potent opioid analgesics with favorable pharmacological profiles. nih.gov

In the realm of antidepressants, the piperazine moiety, which is structurally related to piperidine, is a key substructure in many marketed drugs. nih.gov The favorable central nervous system (CNS) pharmacokinetic profile of the piperazine ring contributes to its widespread use in the development of novel antidepressants. nih.gov Derivatives of 1-(4-fluorophenyl)piperazine (B120373) have been synthesized and evaluated for their potential as selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov Furthermore, novel multi-target antidepressants with affinities for serotonin and dopamine (B1211576) receptors and transporters have been designed based on a 1,3,6-dihydropyridin-1-yl moiety, which can be conceptually derived from piperidine precursors. mdpi.com A series of pyrrolidine-2,5-dione derivatives containing a 4-(4-fluorophenyl)piperazine moiety have been synthesized and shown to possess both anticonvulsant and antinociceptive (analgesic) activities. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies are crucial for optimizing their therapeutic potential.

Impact of Fluorine Substitution on Bioactivity and Pharmacokinetics

The presence and position of the fluorine atom on the phenyl ring of this compound derivatives have a significant impact on their bioactivity and pharmacokinetic properties. Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. nih.gov

In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, compounds with fluoro-substitutions were among the most active and selective for the dopamine transporter. acs.org Similarly, for a class of inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety was found to be essential for their inhibitory effects on both ENT1 and ENT2. polyu.edu.hkfrontiersin.org The strategic placement of fluorine can also influence the basicity of the piperidine nitrogen, which in turn affects lipophilicity at physiological pH and can impact properties like aqueous solubility and metabolic stability. nih.gov For instance, in a study of partially fluorinated N-alkyl-substituted piperidine-2-carboxamides, all fluorinated derivatives were found to be more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. nih.gov

The orientation of the fluorine atom in fluorinated piperidines can also affect their biological activity. For example, the basicity of a kinesin spindle protein (KSP) inhibitor was influenced by the axial or equatorial orientation of the fluorine atom on the piperidine ring, with the more basic axial isomer being selected for clinical evaluation. nih.gov

Influence of Piperidine Moiety on Binding Affinities

The piperidine ring itself is a critical determinant of the binding affinity and selectivity of its derivatives. The stereochemistry of the piperidine ring can have a profound effect on the biological activity of the molecule. In a study of 3,4-disubstituted piperidines as monoamine transporter inhibitors, the cis and trans isomers, as well as their enantiomers, exhibited different selectivities for the dopamine, norepinephrine (B1679862), and serotonin transporters. nih.gov For example, (-)-cis analogues showed selectivity for the dopamine and norepinephrine transporters, while (-)-trans and (+)-cis isomers were more selective for the serotonin transporter. nih.gov

The rigidity and conformation of the piperidine ring also play a role in receptor binding. For a class of sigma-1 receptor ligands, quantitative structure-activity relationship (QSAR) studies revealed that binding is driven by hydrophobic interactions, with the molecular shape and surface properties of the 1,4-disubstituted piperidine analogues being important factors. nih.gov In the design of potent mu-opioid receptor agonists based on the 4-phenyl piperidine scaffold, a key pharmacophore model identified the piperidine ring in a chair conformation with both the N-phenethyl and 4-phenylpropanamide substituents in equatorial positions for optimal receptor recognition. researchgate.net

Optimization of Drug Candidates and Efficacy Profiles

For a series of 4-phenylamidopiperidine analgesics, it was found that an unsubstituted aromatic ring two carbons away from the piperidine nitrogen and a small, polar, hydrogen-bond-accepting group at the C-4 position of the piperidine ring were desirable for maximum analgesic activity. nih.gov In the development of multi-target antidepressants, the length of the alkyl chain connecting the piperidine ring to another part of the molecule was varied to optimize the binding profile to serotonin, norepinephrine, and dopamine transporters. mdpi.com

The goal of such optimization is often to develop compounds with improved therapeutic indices, meaning a better balance between desired efficacy and potential side effects. For example, in the development of novel opioid analgesics, modifications to the 4-anilidopiperidine structure led to a compound with high analgesic potency, a short duration of action, and greater cardiovascular and respiratory safety compared to existing drugs like fentanyl. nih.gov

Below is a data table summarizing the structure-activity relationships of some this compound derivatives and related compounds.

| Compound Class | Key Structural Features | Impact on Bioactivity | Reference(s) |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs | Unsubstituted and fluoro-substituted phenyl rings | Most active and selective for the dopamine transporter. | acs.org |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(aryl)-1,3,5-triazin-2-amines | Halogen on the fluorophenyl moiety | Essential for inhibitory effects on ENT1 and ENT2. | polyu.edu.hkfrontiersin.org |

| 3,4-disubstituted piperidines | Stereochemistry (cis/trans, +/- enantiomers) | Determines selectivity for dopamine, norepinephrine, and serotonin transporters. | nih.gov |

| 4-phenylamidopiperidines | Small polar group at C-4 of piperidine | Enhances analgesic activity. | nih.gov |

| 4-heteroaryl-4-anilidopiperidines | Isosteric replacement of phenyl with heteroaryl groups | Led to potent analgesics with improved safety profiles. | nih.gov |

Bioisosteric Replacement Strategies in Drug Design

Bioisosterism, the strategy of substituting one functional group or moiety in a molecule with another that possesses similar physical and chemical properties, is a cornerstone of modern drug design. ipinnovative.com This approach is employed to enhance efficacy, selectivity, metabolic stability, and pharmacokinetic properties, or to reduce toxicity. ipinnovative.comnih.gov The 1-(4-fluorophenyl)piperidine (B8713417) scaffold is a valuable component in such strategies, particularly in the development of agents targeting the central nervous system.

A key application of bioisosteric replacement is seen in the optimization of dopamine transporter (DAT) inhibitors for treating psychostimulant use disorders. nih.gov In an effort to improve the metabolic instability of lead piperazine-based compounds, researchers have explored the bioisosteric substitution of the piperazine ring with aminopiperidine and piperidine amine moieties. nih.gov This strategic replacement, which can involve structures derived from the 1-(4-fluorophenyl)piperidine core, aims to enhance metabolic profiles while preserving the necessary binding affinity for the dopamine transporter. nih.gov

The fluorine atom itself, a component of the this compound structure, is a classic bioisostere of a hydrogen atom. sci-hub.se Its introduction into a drug candidate can significantly influence electronic properties, lipophilicity, conformation, and metabolic stability. nih.govsci-hub.se For example, strategic fluorination has been shown to enhance the potency of various inhibitors by orders of magnitude. nih.gov In the context of developing inhibitors for enzymes like dipeptidyl peptidase 4 (DPP4), the replacement of a hydroxyl group with fluorine on a pyrrolidine (B122466) ring (a different heterocyclic structure) altered molecular conformation, which in turn affected molecular recognition and inhibitor potency. sci-hub.se This principle of using fluorine to modulate conformation and activity is directly applicable to the design of novel therapeutics based on the 1-(4-fluorophenyl)piperidine-4-one framework.

Furthermore, entire heterocyclic systems can act as bioisosteres for one another. The piperidine ring within the this compound scaffold can be considered a bioisosteric replacement for other cyclic systems in efforts to optimize drug-like properties. ipinnovative.com For instance, replacing a phenyl ring with a heterocycle like pyridine (B92270) can modulate electronic properties and hydrogen bonding interactions, a strategy that highlights the versatility of using different ring systems to fine-tune a molecule's interaction with its biological target. ipinnovative.com

Neuroscience Research Applications

The this compound moiety and its derivatives are integral to neuroscience research, serving as foundational structures for compounds targeting a variety of receptors and transporters within the central nervous system (CNS). nih.govacs.org These synthetic compounds are particularly significant in the study of neuropharmacology due to their interactions with key neurotransmitter systems.

Derivatives of this compound are frequently synthesized and evaluated in studies investigating CNS activity. nih.govacs.org For example, a series of 1-(4-fluorophenyl)-1H-indoles, where the indole (B1671886) ring is substituted at the 3-position with a 4-piperidinyl group (derived from the piperidin-4-one core), has been extensively studied. nih.gov These compounds have been shown to possess potent affinity for both dopamine D2 and serotonin 5-HT2 receptors, key targets in the treatment of psychosis. nih.gov In vivo studies in rats demonstrated that these derivatives could effectively antagonize central 5-HT2 receptors. nih.gov Notably, while related piperazinyl and tetrahydropyridyl derivatives induced catalepsy (a common side effect of older antipsychotics), the piperidyl-substituted indoles were found to be non-cataleptogenic, indicating a more favorable, atypical antipsychotic profile. nih.gov

Another area of investigation involves the use of these piperidine structures in developing radiotracers for Positron Emission Tomography (PET) imaging. A tracer, [18F]FBAT, which incorporates a (4-fluorophenyl)methanone and a spiro-piperidine structure, was developed to image inducible nitric oxide synthase (iNOS), a biomarker for neuroinflammation. nih.gov Studies in a mouse model of brain inflammation showed that the tracer accumulated in the brain, and this accumulation could be blocked by an iNOS inhibitor, demonstrating the utility of such piperidine-based compounds in studying neuroinflammatory processes in the CNS. nih.gov

The structural framework of this compound is a key building block in the development of treatments for a range of neurological and psychiatric disorders. Its derivatives have been investigated as potential therapies for schizophrenia, Parkinson's disease, anxiety, and neurodegenerative diseases. nih.govnih.govwipo.int

In the search for novel antipsychotics for schizophrenia, the focus has been on developing multi-target ligands that act on dopamine and serotonin receptors. nih.gov Sertindole, an atypical neuroleptic, is a prominent example. It is a complex derivative that includes a 5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl moiety attached to a piperidine ring. nih.gov Sertindole was selected for clinical development due to its potent dopamine D2 and serotonin 5-HT2 antagonism combined with a low propensity to cause extrapyramidal side effects. nih.gov Similarly, another series of compounds, 4-(4-substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones, showed potent neuroleptic activity comparable to the established antipsychotic haloperidol. nih.gov One compound from this series demonstrated a strong antipsychotic effect with a reduced risk of extrapyramidal symptoms. nih.gov

Furthermore, a patent application describes 4-fluoro-(4-(4-benzyl)piperidin-1-yl) methanone (B1245722) derivatives as inhibitors of the enzyme CYP46A1 for the potential treatment of neurodegenerative disorders like Alzheimer's disease, Huntington's disease, and Parkinson's disease, as well as psychiatric disorders such as schizophrenia and depression. wipo.int

The pharmacological profile of this compound derivatives is largely defined by their interaction with dopamine and serotonin receptor systems. These interactions are crucial for their therapeutic effects in neurological disorders.

Research has consistently shown that compounds incorporating the 1-(4-fluorophenyl)piperidine structure exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors. nih.govnih.gov In one study, a series of indole derivatives featuring this piperidine moiety displayed potent binding to both receptor types. nih.gov The compound sertindole, for instance, is characterized as a potent D2 and 5-HT2 antagonist. nih.gov

The search for new antipsychotics often involves optimizing the affinity of lead compounds for a specific profile of receptors, such as high affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov The affinities are typically measured in radioligand binding assays and expressed as Ki values (inhibition constant) or pKi (-log Ki). For example, ACP-103, a compound containing a 4-fluorophenylmethyl group, was identified as a potent 5-HT2A receptor inverse agonist with a pKi of 9.3 at this receptor. researchgate.net It showed lower affinity for the 5-HT2C receptor (pKi = 8.8) and lacked significant affinity for dopamine D2 receptors, highlighting the potential for achieving receptor selectivity through structural modification. researchgate.net

The table below summarizes the receptor binding affinities for selected derivatives, illustrating the potent interactions with key neurotransmitter receptors.

| Compound Class | Target Receptor | Binding Affinity (Ki or pKi) | Reference |

| Indole-piperidine derivatives | Dopamine D2 | Potent affinity | nih.gov |

| Indole-piperidine derivatives | Serotonin 5-HT2 | Potent affinity | nih.gov |

| ACP-103 | Serotonin 5-HT2A | pKi = 9.3 | researchgate.net |

| ACP-103 | Serotonin 5-HT2C | pKi = 8.8 | researchgate.net |

| ACP-103 | Dopamine D2 | Low affinity | researchgate.net |

Antiviral Applications

Beyond neuroscience, the piperidine scaffold has emerged as a promising framework for the development of antiviral agents. Specifically, derivatives of 1,4,4-trisubstituted piperidines have been identified as inhibitors of coronavirus replication. nih.gov

Recent research has highlighted the potential of piperidine-based compounds in the fight against coronaviruses, including SARS-CoV-2. A study investigating a library of 1,4,4-trisubstituted piperidines discovered that several analogues exhibited micromolar activity against human coronavirus 229E and SARS-CoV-2. nih.gov

The mechanism of action for these compounds was traced to the inhibition of the viral main protease (Mpro or 3CLpro). nih.gov Mpro is a cysteine protease essential for the viral life cycle, as it cleaves viral polyproteins to produce functional non-structural proteins required for viral replication. researchgate.netmdpi.com The 1,4,4-trisubstituted piperidine derivatives were found to inhibit the SARS-CoV-2 Mpro enzyme. nih.gov Although the inhibitory activity was described as modest, in silico docking studies supported the plausibility of these compounds binding to the catalytic site of Mpro. nih.gov This class of compounds represents a novel group of non-covalent Mpro inhibitors that warrant further optimization to improve their potency. nih.gov

Antimicrobial and Antifungal Activities

Derivatives of piperidin-4-one are recognized for their significant antimicrobial and antifungal properties. biomedpharmajournal.orgresearchgate.net The core structure of piperidone is a versatile scaffold that allows for various chemical modifications to enhance its activity against a range of microbial pathogens.

Research has shown that the introduction of different substituents on the piperidine ring can significantly influence the antimicrobial spectrum and potency. For instance, the synthesis of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones has been shown to enhance antifungal activity. biomedpharmajournal.org These derivatives were found to be active against various fungal strains, including M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. biomedpharmajournal.org In some cases, the antifungal activity of these derivatives was comparable to the standard drug terbinafine. biomedpharmajournal.org

Similarly, other studies have demonstrated the antibacterial potential of piperidin-4-one derivatives against both Gram-positive and Gram-negative bacteria. yu.edu.jobiointerfaceresearch.com For example, certain novel piperidin-4-one derivatives have shown promising activity against Staphylococcus aureus and Enterobacter sp. yu.edu.jo The modification of the piperidone structure, such as through the introduction of a carbothioamide group, has been found to increase antimicrobial efficacy. yu.edu.jo

The table below summarizes the antimicrobial and antifungal activities of selected piperidin-4-one derivatives.

| Derivative Type | Target Organisms | Key Findings |

| Thiosemicarbazones of 2,6-diaryl-3-methyl-4-piperidones | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant antifungal activity, comparable to terbinafine. biomedpharmajournal.org |

| (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | Staphylococcus aureus, Enterobacter sp. | Higher antimicrobial activity compared to its precursor. yu.edu.jo |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com |

These findings underscore the potential of this compound derivatives as a template for the development of new and effective antimicrobial and antifungal agents. Further structural modifications and detailed structure-activity relationship (SAR) studies are warranted to optimize their therapeutic potential.

Anticancer Research

The piperidone scaffold has emerged as a promising framework in the design of novel anticancer agents. researchgate.netnih.govresearchgate.net Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, demonstrating the potential for this chemical class in oncology research.

One area of focus has been the synthesis of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs. nih.gov These compounds have shown selective toxicity towards malignant cells, with some analogs exhibiting submicromolar CC50 values against cancer cell lines such as HSC-2, HSC-4, and HL-60. nih.gov The introduction of an acryloyl group at the nitrogen atom of the piperidine ring has been found to generally increase cytotoxic potency. nih.gov

Furthermore, other research has explored the antiproliferative properties of various substituted piperidin-4-ones. For example, 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one has been reported to possess antiproliferation properties against breast and pancreatic cancer cell lines. rsc.org The proposed mechanism of action for this compound involves the inhibition of the intracellular pro-angiogenic transcription factor HIF. rsc.org

The table below presents a selection of piperidin-4-one derivatives and their reported anticancer activities.

| Derivative | Cancer Cell Line(s) | Key Findings |

| 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs | HSC-2, HSC-4, HL-60 | Selective toxicity for malignant cells; N-acryloyl analogs showed greater potency. nih.gov |

| 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 (breast), PC3 (pancreatic) | Higher antiproliferation properties than curcumin. rsc.org |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Reduced cancer cell growth and increased expression of apoptosis-promoting genes. nih.gov |

| 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamides | Human breast cancer | Some derivatives displayed antiproliferative efficacy. researchgate.net |

These studies highlight the versatility of the this compound core in generating diverse compounds with significant anticancer potential. Further investigation into the structure-activity relationships and mechanisms of action is crucial for the development of these derivatives into clinically viable therapeutic agents.

Antiparasitic Agents (e.g., Antimalarial Activity)

The emergence of drug-resistant strains of parasites, particularly Plasmodium falciparum, the causative agent of malaria, necessitates the urgent development of new antiparasitic drugs. The piperidine scaffold is a key structural feature in many antimalarial compounds, and derivatives of this compound have been explored for their potential in this therapeutic area. nih.gov

Research has focused on the synthesis of 1,4-disubstituted piperidine derivatives and their evaluation against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov Several of these compounds have demonstrated potent antimalarial activity, with some exhibiting IC50 values in the nanomolar range, comparable to the standard drug chloroquine. nih.gov

For instance, specific 1,4-disubstituted piperidine derivatives have shown significant activity against the 3D7 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains of P. falciparum. nih.gov The structural modifications on the piperidine ring, including substitutions at the nitrogen atom and the 4-position, have been shown to be critical for their antiplasmodial efficacy. nih.gov

The table below highlights some piperidine derivatives and their reported antimalarial activities.

| Derivative Type | P. falciparum Strain(s) | Key Findings |

| 1,4-Disubstituted piperidines | 3D7 (sensitive), W2 (resistant) | Potent activity, with some compounds comparable to chloroquine. nih.gov |

| Quinoline-piperidine conjugates | NF54 (sensitive), K1 (resistant) | Several 4-aminoquinoline (B48711) derivatives showed nanomolar activity against both strains with no cytotoxicity. nih.gov |

The promising results from these studies suggest that the this compound framework is a valuable starting point for the design of novel and effective antimalarial agents that can overcome existing drug resistance.

Other Pharmacological Activities of Piperidone Derivatives (e.g., Anti-inflammatory, Anticholinergic, Antihistaminic)

Beyond the applications in infectious diseases and oncology, derivatives of piperidin-4-one have demonstrated a wide range of other pharmacological activities, including anti-inflammatory, anticholinergic, and antihistaminic effects. researchgate.netjrespharm.com

Anti-inflammatory Activity: The anti-inflammatory potential of piperidone derivatives has been investigated, with some compounds showing promising results. This activity is often linked to the core piperidone structure's ability to modulate various inflammatory pathways.

Anticholinergic Activity: Certain piperidone derivatives have been found to possess anticholinergic properties, which involve the blockade of acetylcholine's effects at muscarinic receptors. jrespharm.com This has been demonstrated in studies using guinea pig bronchi, where the compounds offered protection against acetylcholine-induced bronchospasm. jrespharm.com

Antihistaminic Activity: The piperidine moiety is a common feature in many antihistamine drugs. nih.govnih.gov Research has shown that derivatives of 2-piperidone (B129406) can exhibit significant antihistaminic activity by antagonizing H1 receptors. jrespharm.com This has been observed in studies on histamine-induced bronchospasm in guinea pigs. jrespharm.com Furthermore, the synthesis of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines has led to the discovery of potent antihistamines. nih.gov

The diverse pharmacological profile of piperidone derivatives makes them an attractive scaffold for the development of new therapeutic agents targeting a variety of diseases.

Applications in Materials Science and Analytical Chemistry

Development of Novel Materials (e.g., Polymers and Coatings)

The presence of the fluorine atom and the reactive ketone group in 1-(4-Fluorophenyl)piperidin-4-one makes it a valuable building block for the synthesis of advanced polymers and coatings. The incorporation of fluorinated moieties into polymer backbones is a well-established strategy for enhancing material properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to materials with improved thermal stability, chemical resistance, and specific surface properties such as hydrophobicity and oleophobicity.

While specific research detailing the use of this compound as a primary monomer in large-scale polymer production is not extensively documented in publicly available literature, its potential lies in its ability to be chemically modified and integrated into polymer structures. For instance, the ketone group can undergo various reactions, such as reduction to an alcohol followed by esterification or etherification, allowing it to be grafted onto existing polymer chains or used as a co-monomer in polymerization processes.

The applications of such functionalized polymers are broad. In the realm of high-performance coatings, the introduction of the fluorophenyl piperidine (B6355638) moiety could lead to surfaces with low friction, anti-fouling, and easy-to-clean characteristics. These properties are highly sought after in industries ranging from aerospace and automotive to biomedical devices and marine applications.

Furthermore, the piperidine ring itself can be a site for further functionalization, enabling the creation of cross-linked polymer networks. These networks can result in materials with enhanced mechanical strength and durability. The development of novel polyamides and polyimides containing such fluorinated heterocyclic structures is an area of ongoing research, with the aim of producing materials that combine thermal stability with improved processability.

Use as a Reference Standard in Analytical Methods

In analytical chemistry, the purity and well-defined structure of this compound make it an ideal candidate for use as a reference standard. Reference standards are crucial for the accuracy and reliability of analytical methods, serving as a benchmark against which unknown samples are compared.

The primary application of this compound as a reference standard is in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used for the identification and quantification of substances in complex mixtures.

Key Applications as a Reference Standard:

| Analytical Technique | Purpose | Analyte(s) of Interest |

| HPLC | Quantification and Purity Assessment | This compound, related impurities, and degradation products in pharmaceutical manufacturing. |

| GC-MS | Identification and Confirmation | Trace amounts of this compound and its metabolites in forensic and toxicological screening. |

| NMR Spectroscopy | Structural Elucidation | Confirmation of the chemical structure of newly synthesized derivatives of this compound. |

In pharmaceutical quality control, for example, a certified reference standard of this compound would be used to develop and validate analytical methods for quantifying the amount of this intermediate in a reaction mixture or a final active pharmaceutical ingredient (API). This ensures that the manufacturing process is consistent and that the final product meets the required purity specifications.

Moreover, in forensic and toxicological analysis, reference standards are indispensable. If a novel psychoactive substance is suspected to be a derivative of this compound, a pure standard of the parent compound is necessary to confirm its identity through comparative analysis. The use of isotopically labeled versions of the compound, such as those containing deuterium, can also serve as internal standards in quantitative mass spectrometry, a technique that provides high accuracy and precision. nih.gov The use of such standards helps to correct for variability during sample preparation and analysis.

The availability of this compound as a high-purity analytical standard is therefore essential for researchers in medicinal chemistry, pharmacology, and forensic science to ensure the validity and reproducibility of their results.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The synthesis of piperidin-4-ones has traditionally relied on methods like the Mannich reaction. nih.govbiomedpharmajournal.orgrdd.edu.iq However, current research is actively pursuing more advanced and efficient synthetic routes. The goal is to improve yields, reduce the number of reaction steps, and achieve greater control over the stereochemistry of the final products. nih.gov One-pot cyclization/reduction cascades and innovative cyclization strategies, such as those catalyzed by transition metals like rhodium and nickel, are being explored to create diverse piperidine (B6355638) derivatives. mdpi.comnih.gov These methods offer pathways to complex molecular architectures that were previously difficult to access. mdpi.com Additionally, there is a push towards developing alternative processes for preparing piperidin-4-ones with various substitution patterns, which have been historically challenging to synthesize. googleapis.com

| Synthetic Approach | Description | Potential Advantage |

| One-Pot Cyclization/Reduction | A cascade reaction where a halogenated amide undergoes activation, followed by reduction and intramolecular cyclization. mdpi.com | Increased efficiency by combining multiple steps into a single procedure. |

| Metal-Catalyzed Cyclization | Use of catalysts like nickel and rhodium for intramolecular reactions of dienes to form piperidine rings. mdpi.comnih.gov | High diastereo- and enantioselectivity, allowing for the creation of specific isomers. nih.gov |

| Reductive Amination | Iron-catalyzed reductive amination of ϖ-amino fatty acids provides a pathway to piperidines. mdpi.com | Efficient method for producing various azacycles, including piperidines. mdpi.com |

Advanced Computational Modeling for Predictive Activity and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in drug discovery, and its application to 1-(4-fluorophenyl)piperidin-4-one and its derivatives is a growing trend. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are being employed to predict the biological activity of new compounds and to elucidate their mechanisms of action at the molecular level. nih.govnih.gov

For instance, molecular docking studies have been used to investigate how piperidine derivatives bind to therapeutic targets like the 6TJU enzyme in leukemia cells or to predict their interaction with proteins involved in neurodegenerative diseases. nih.govnih.gov These in silico methods allow researchers to screen large libraries of virtual compounds and prioritize those with the highest predicted affinity and desired pharmacological profile for synthesis and biological testing. nih.gov This approach significantly accelerates the drug discovery process and reduces the reliance on expensive and time-consuming experimental screening. researchgate.net MD simulations further provide insights into the stability of ligand-receptor complexes, offering a more dynamic picture of the binding interactions. nih.govtandfonline.com

Rational Design of New Derivates with Tailored Pharmacological Profiles

The this compound core is a versatile scaffold that can be chemically modified to create derivatives with specific pharmacological properties. nih.gov Rational drug design strategies are being used to develop new analogues that target a wide range of biological receptors and enzymes with high potency and selectivity. nih.govmdpi.com

Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of the piperidine scaffold to enhance its interaction with a specific biological target. nih.govnih.gov For example, research has focused on synthesizing analogues of potent dopamine (B1211576) (DA) transporter ligands by introducing different alkyl chain lengths and substitutions to optimize activity and selectivity. nih.gov Similarly, the design of novel compounds based on the 4-phenyl piperidine scaffold has led to the discovery of potent mu-opioid receptor agonists. nih.gov This rational approach allows for the fine-tuning of the pharmacological profile of the lead compound to improve its therapeutic efficacy. biomedpharmajournal.orgmdpi.com

| Research Area | Target | Example of Designed Derivative |

| Neuroscience | Dopamine and Serotonin (B10506) Transporters | 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine nih.gov |

| Pain Management | Mu-Opioid Receptor | Small molecule mu agonists based on the 4-phenyl piperidine scaffold nih.gov |

| Cancer Therapy | Anaplastic Lymphoma Kinase (ALK) | 2-amino-4-(1-piperidine) pyridine (B92270) derivatives nih.gov |

| Antimicrobial Agents | Bacterial and Fungal Targets | Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones biomedpharmajournal.org |

Investigation of this compound in New Therapeutic Areas

While derivatives of this compound are known for their applications in neuroscience, researchers are actively exploring their potential in other therapeutic areas. chemimpex.com The inherent versatility of the piperidin-4-one scaffold makes it a promising starting point for the development of novel drugs for a wide range of diseases. nih.gov

Emerging research has demonstrated the potential of piperidine-containing compounds in oncology, with some derivatives showing antiproliferative activity against various cancer cell lines, including hematological cancers. nih.gov The piperidine ring is also a key feature in compounds being investigated for the treatment of Alzheimer's disease, where they may act as inhibitors of secretory glutaminyl cyclase. nih.gov Furthermore, the scaffold is being explored for developing new treatments for infectious diseases, such as malaria, with some 3-piperidin-4-yl-1H-indole derivatives showing promising antimalarial activity. nih.gov The antimicrobial properties of piperidin-4-one derivatives are also an active area of investigation, with some compounds exhibiting significant antibacterial and antifungal activity. biomedpharmajournal.org

Sustainable Synthesis Approaches for Piperidin-4-one Scaffolds

In line with the growing emphasis on green chemistry in the pharmaceutical industry, there is a significant trend towards developing sustainable methods for the synthesis of piperidin-4-one scaffolds. These approaches aim to minimize the environmental impact of chemical processes by using less hazardous solvents and reagents, reducing waste, and improving energy efficiency.